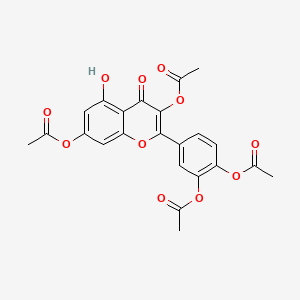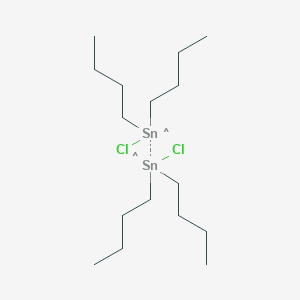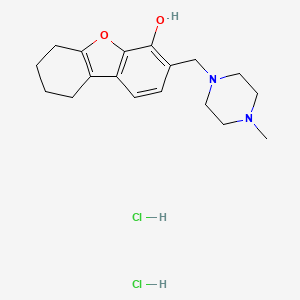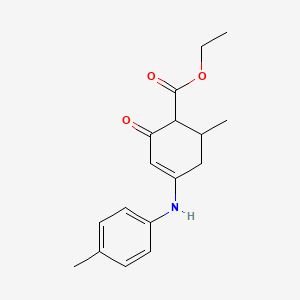
Ethyl 6-methyl-4-((4-methylphenyl)amino)-2-oxo-3-cyclohexene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-Metil-4-((4-metilfenil)amino)-2-oxo-3-ciclohexeno-1-carboxilato de etilo es un compuesto orgánico sintético que pertenece a la clase de los derivados del ciclohexeno. Este compuesto se caracteriza por su estructura única, que incluye un anillo de ciclohexeno sustituido con varios grupos funcionales, lo que lo convierte en un tema de interés en la química orgánica y la investigación farmacéutica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 6-Metil-4-((4-metilfenil)amino)-2-oxo-3-ciclohexeno-1-carboxilato de etilo generalmente implica reacciones orgánicas de varios pasos. Un método común implica la reacción del acetoacetato de etilo con 4-metilfenilamina en condiciones ácidas para formar el producto intermedio. Este intermedio se somete luego a reacciones de ciclización y oxidación para producir el compuesto final .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, utilizando reactores de flujo continuo y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de catalizadores y sistemas automatizados puede mejorar aún más la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-Metil-4-((4-metilfenil)amino)-2-oxo-3-ciclohexeno-1-carboxilato de etilo experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo oxo en un grupo hidroxilo.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleófila, lo que lleva a la formación de diferentes derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4) se utilizan a menudo.
Sustitución: Los nucleófilos como los haluros de alquilo o los cloruros de acilo se pueden usar en condiciones básicas o ácidas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden conducir a una variedad de derivados con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
El 6-Metil-4-((4-metilfenil)amino)-2-oxo-3-ciclohexeno-1-carboxilato de etilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente farmacéutico para el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 6-Metil-4-((4-metilfenil)amino)-2-oxo-3-ciclohexeno-1-carboxilato de etilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Se requieren estudios detallados para dilucidar los mecanismos moleculares y las vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos similares
- 6-Metil-4-((4-metilfenil)amino)quinolina-3-carboxilato de etilo
- 7-Metil-5-(4-metilfenil)-3-oxo-2-(3,4-diclorofenil)-1-fenil-1H-pirazolo-4-ilmetilideno-2,3-dihidro-5H-tiazolo[3,2-a]pirimidina-6-carboxilato de etilo
Singularidad
El 6-Metil-4-((4-metilfenil)amino)-2-oxo-3-ciclohexeno-1-carboxilato de etilo es único debido a sus características estructurales específicas, que le confieren propiedades químicas y biológicas distintas. Su anillo de ciclohexeno y grupos funcionales lo convierten en un compuesto versátil para diversas aplicaciones, lo que lo distingue de otros compuestos similares.
Propiedades
Número CAS |
149221-23-8 |
|---|---|
Fórmula molecular |
C17H21NO3 |
Peso molecular |
287.35 g/mol |
Nombre IUPAC |
ethyl 6-methyl-4-(4-methylanilino)-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C17H21NO3/c1-4-21-17(20)16-12(3)9-14(10-15(16)19)18-13-7-5-11(2)6-8-13/h5-8,10,12,16,18H,4,9H2,1-3H3 |
Clave InChI |
OIMCHAPNVXTGQK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(CC(=CC1=O)NC2=CC=C(C=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




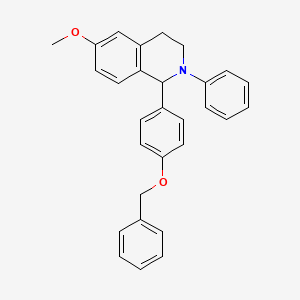
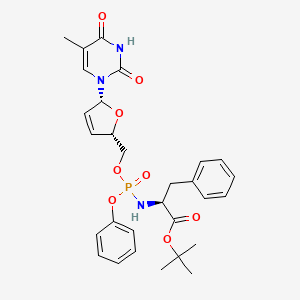
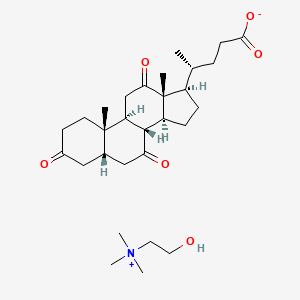
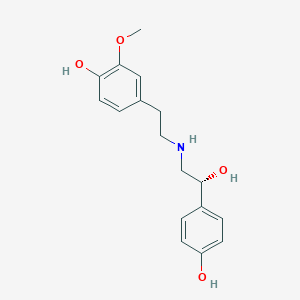
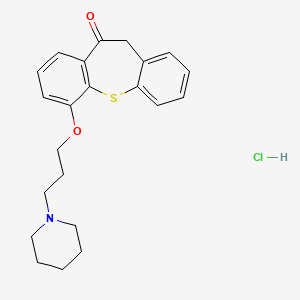
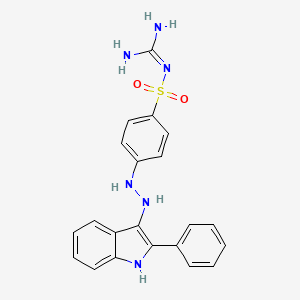
![1-(2-piperidin-1-ylethoxy)-6H-benzo[b][1]benzothiepin-5-one;hydrochloride](/img/structure/B12742123.png)
